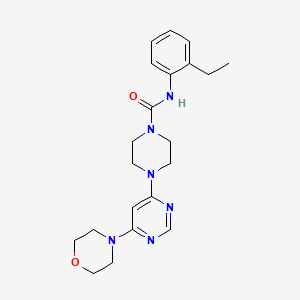

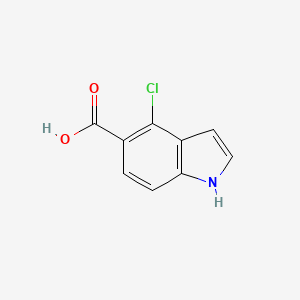

![molecular formula C9H12N2O2 B2978602 2-[(Oxolan-2-yl)methoxy]pyrimidine CAS No. 2176124-34-6](/img/structure/B2978602.png)

2-[(Oxolan-2-yl)methoxy]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While specific synthesis methods for “2-[(Oxolan-2-yl)methoxy]pyrimidine” were not found, pyrimidine derivatives are known to be synthesized for the design of privileged structures in medicinal chemistry . These compounds are designed and synthesized to prepare libraries of novel heterocyclic compounds with potential biological activities .Molecular Structure Analysis

The molecular structure of “2-[(Oxolan-2-yl)methoxy]pyrimidine” consists of a pyrimidine ring attached to an oxolane ring via a methoxy group. The InChI code for this compound is 1S/C9H12N2O2 .Applications De Recherche Scientifique

Structural Analysis and Mispairing Potentials

The structural characterization of O4-methylthymidine, a compound related to "2-[(Oxolan-2-yl)methoxy]pyrimidine," highlights its importance in understanding mutagenic potentials and mispairing with guanine. Methylation impacts the pyrimidine base, leading to conformational and electronic modifications conducive to mispairing in DNA replication. This study aids in correlating biological properties with structural changes, emphasizing the significance of the anti conformation of methoxy groups in potential mispairing scenarios (Brennan et al., 1986).

Synthetic Pathways and Intermediate Compounds

Research on the synthesis of 2,4-dichloro-5-methoxy-pyrimidine showcases the compound as a novel intermediate in pyrimidine chemistry. The study presents a methodological approach using various raw materials to achieve a high yield and purity of the product. This work lays the groundwork for further exploration and utilization of pyrimidine derivatives in chemical synthesis (Liu Guo-ji, 2009).

Herbicide Development

Investigations into the new herbicide KIH‐6127 illustrate the modification of pyrimidine analogues for agricultural applications. By altering various moieties of the prototype molecule, researchers developed a compound demonstrating effective herbicidal activity against Barnyard grass. This study highlights the role of pyrimidine derivatives in creating novel, potent herbicides for use in paddy rice cultivation (Tamaru et al., 1997).

Antiviral Activity

The development of acyclic nucleoside phosphonate analogues featuring substituted 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines demonstrates significant antiviral activity, especially against retroviruses. This research contributes to the understanding of pyrimidine derivatives' mechanism of action and potential therapeutic applications in treating viral infections (Hocková et al., 2003).

DNA Damage and Repair Mechanisms

The study of DNA photolyase, which repairs cyclobutane pyrimidine dimers, underscores the importance of understanding DNA damage and repair mechanisms at the molecular level. Pyrimidine derivatives play a crucial role in these processes, offering insights into cellular defense mechanisms against UV-induced DNA damage (Sancar, 1994).

Propriétés

IUPAC Name |

2-(oxolan-2-ylmethoxy)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-3-8(12-6-1)7-13-9-10-4-2-5-11-9/h2,4-5,8H,1,3,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVRYKZXARRCZSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)COC2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Oxolan-2-yl)methoxy]pyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-(4-hydroxy-3-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2978520.png)

![N-(furan-2-ylmethyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2978522.png)

![2-chloro-N-[(dimethylamino)(methyl)oxo-lambda6-sulfanylidene]acetamide](/img/structure/B2978531.png)

![N'-(3-chloro-4-fluorophenyl)-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]ethanediamide](/img/structure/B2978532.png)

![[3-(3-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2978534.png)

![1'-(Morpholine-4-sulfonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B2978535.png)

![2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2978540.png)